molecular formula C17H21BrO3 B3923242 ethyl 5-(3-bromophenyl)-2,2-diethyl-3-oxo-4-pentenoate

ethyl 5-(3-bromophenyl)-2,2-diethyl-3-oxo-4-pentenoate

Cat. No. B3923242
M. Wt: 353.2 g/mol
InChI Key: DNXJBIQRZBCKNJ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(3-bromophenyl)-2,2-diethyl-3-oxo-4-pentenoate is a chemical compound that belongs to the class of α,β-unsaturated ketones. It is commonly used in scientific research as a starting material for the synthesis of various biologically active compounds.

Scientific Research Applications

Ethyl 5-(3-bromophenyl)-2,2-diethyl-3-oxo-4-pentenoate is commonly used in scientific research as a starting material for the synthesis of various biologically active compounds. It has been used as a precursor for the synthesis of anti-inflammatory agents, anticancer agents, and antifungal agents. It has also been used in the synthesis of chiral ligands for asymmetric catalysis.

Mechanism of Action

The mechanism of action of ethyl 5-(3-bromophenyl)-2,2-diethyl-3-oxo-4-pentenoate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body. This inhibition leads to the modulation of various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, anticancer, and antifungal activities. It has also been shown to exhibit chiral selectivity in asymmetric catalysis.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 5-(3-bromophenyl)-2,2-diethyl-3-oxo-4-pentenoate in lab experiments include its high purity, stability, and ease of handling. However, its limitations include its high cost, limited availability, and potential toxicity.

Future Directions

There are several future directions for the use of ethyl 5-(3-bromophenyl)-2,2-diethyl-3-oxo-4-pentenoate in scientific research. These include:
1. The synthesis of new biologically active compounds using this compound as a starting material.
2. The study of the mechanism of action of this compound and its derivatives.
3. The development of new synthetic methodologies for the preparation of this compound.
4. The investigation of the potential of this compound as a chiral ligand for asymmetric catalysis.
5. The evaluation of the potential toxicity of this compound and its derivatives.
Conclusion:
In conclusion, this compound is a chemical compound that has various scientific research applications. It is commonly used as a starting material for the synthesis of biologically active compounds. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.

properties

IUPAC Name

ethyl (E)-5-(3-bromophenyl)-2,2-diethyl-3-oxopent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrO3/c1-4-17(5-2,16(20)21-6-3)15(19)11-10-13-8-7-9-14(18)12-13/h7-12H,4-6H2,1-3H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXJBIQRZBCKNJ-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)C=CC1=CC(=CC=C1)Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C(=O)/C=C/C1=CC(=CC=C1)Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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